4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol
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Overview
Description
4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and a triazine ring, which contribute to its stability and reactivity. It is widely used in various industrial and scientific applications due to its ability to undergo multiple chemical reactions and its potential as a building block for more complex molecules.
Preparation Methods
The synthesis of 4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL typically involves multiple steps and the use of various reagents. One common method involves the reaction of 4-amino phenol with 4,6-bis(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)-1,3,5-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL involves its interaction with various molecular targets. The trifluoromethyl groups and the triazine ring contribute to its ability to form stable complexes with metal ions and other molecules. This compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its interactions with biological molecules can lead to changes in enzyme activity and protein function .
Comparison with Similar Compounds
4-({4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINO)PHENOL is unique due to its specific combination of trifluoromethyl groups and a triazine ring. Similar compounds include:
Bisphenol AF: An organofluorine compound with similar trifluoromethyl groups but different structural features.
Hexafluoroisopropylidene diphenol: Another fluorinated compound with distinct properties and applications.
Trifluoromethylated phenols: A class of compounds with varying degrees of trifluoromethyl substitution and different reactivities.
Properties
Molecular Formula |
C15H8F12N4O3 |
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Molecular Weight |
520.23 g/mol |
IUPAC Name |
4-[[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C15H8F12N4O3/c16-12(17,18)7(13(19,20)21)33-10-29-9(28-5-1-3-6(32)4-2-5)30-11(31-10)34-8(14(22,23)24)15(25,26)27/h1-4,7-8,32H,(H,28,29,30,31) |
InChI Key |
GKKFAFWKRUGVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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